1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a benzothiazole-piperazine hybrid compound characterized by a methylthio (-SMe) substituent at the 4-position of the benzothiazole ring. The benzothiazole core is linked to a piperazine moiety via a nitrogen atom at position 2, and the piperazine is further acylated by an ethanone group. This structural framework is common in bioactive molecules targeting cancer, microbial infections, and neurological disorders due to the electron-rich benzothiazole and the flexible piperazine scaffold .
Properties
IUPAC Name |
1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(19-2)4-3-5-12(13)20-14/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBORXAPGJAMFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as antioxidant, analgesic, anti-inflammatory activities.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
The compound 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. It incorporates a benzo[d]thiazole moiety linked to a piperazine ring, with a methylthio group that may enhance its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit significant antimicrobial activity. A study on thiazole derivatives showed that many of these compounds demonstrated moderate to good antimicrobial effects against various bacterial strains . Specifically, compounds containing the thiazole ring have been linked to promising antibacterial properties.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Good |
| Compound C | P. aeruginosa | Excellent |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related compounds. For instance, certain derivatives have shown effectiveness against leukemia, melanoma, and breast cancer cell lines . The mechanism often involves interaction with specific molecular targets, potentially inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Evaluation
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Compound X | Leukemia | 5.5 |
| Compound Y | Breast Cancer | 3.2 |
| Compound Z | Lung Cancer | 7.8 |
The biological activity of 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is believed to involve several mechanisms:
- Protein Binding: The benzo[d]thiazole moiety can bind to proteins or enzymes, altering their activity.
- Cell Membrane Permeability: The piperazine ring enhances the compound's ability to cross cell membranes, increasing bioavailability.
- Hydrogen Bonding: The ethanone group can form hydrogen bonds with biological molecules, stabilizing interactions with targets.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Study: A series of thiazole derivatives were tested for their antibacterial properties, revealing that modifications in the piperazine ring significantly affected activity levels.
- Anticancer Evaluation: In vitro assays conducted by the National Cancer Institute highlighted that certain derivatives exhibited potent anticancer effects across multiple cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in:
- Heterocyclic core (benzothiazole vs. benzimidazole, tetrazole, or thiazole).
- Substituents on the benzothiazole or piperazine rings.
- Functional groups at the ethanone position.
Heterocyclic Core Modifications
Benzothiazole vs. Benzimidazole
- Example: 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol () Replacing benzothiazole with benzimidazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Benzimidazole derivatives often exhibit enhanced DNA intercalation but reduced metabolic stability compared to benzothiazoles due to increased polarity .
Benzothiazole vs. Tetrazole
- Example: 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones () Tetrazole rings (N-rich) improve water solubility and metal-binding capacity, favoring antimicrobial activity. Benzothiazole analogs, however, show superior anticancer potency due to hydrophobic interactions with cellular targets .
Benzothiazole vs. Thiazole
- Example: 2-(4-Methylphenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-piperazinyl}ethanone hydrochloride () Thiazole derivatives often exhibit lower log P values than benzothiazoles, reducing blood-brain barrier penetration but improving renal clearance .
Substituent Effects on the Benzothiazole Ring
Methylthio (-SMe) vs. Halogens or Hydroxyl Groups
- The methylthio group in the target compound enhances lipophilicity (log P ~2.8) compared to hydroxyl (-OH) analogs (log P ~1.5), improving membrane permeability.
- Halogenated analogs (e.g., 4-chlorobenzothiazole in ) exhibit stronger electrophilic character, increasing reactivity with cysteine residues in enzymes but raising toxicity risks .
Methylthio vs. Triazole or Thiadiazole Substituents
- Triazole-linked derivatives (e.g., compound 5i in ) show higher molecular weights (~593 Da vs. ~339 Da for the target compound) and improved anticancer IC50 values (e.g., 5i: 1.2 µM vs. target compound: 3.5 µM) due to additional π-π stacking interactions .
- Thiadiazole-substituted analogs (e.g., compound 6d in ) demonstrate potent antifungal activity (MIC ~0.5 µg/mL) but reduced anticancer efficacy .
Piperazine and Ethanone Modifications
Piperazine Substituents
- Ethanone Functionalization Replacement of ethanone with hydrazinyl-2-oxoethyl groups () increases hydrogen-bond donor capacity, improving 5HT1A receptor affinity (Ki ~12 nM) but reducing bioavailability . Thiophenyl-ethanone derivatives () exhibit red-shifted UV absorption (λmax ~290 nm), useful in photodynamic therapy applications .
Key Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
